![molecular formula C12H14N4O2S B2980810 ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 169304-24-9](/img/structure/B2980810.png)
ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, also known as EAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives have attracted attention as potential anticancer agents due to their ability to interact with biological targets. Research has shown that some novel 1,2,4-triazole derivatives exhibit promising cytotoxic activity against cancer cell lines . In particular, compounds derived from ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate have been evaluated against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity below 12 μM against the Hela cell line . These findings suggest that this compound class holds potential for developing effective anticancer therapies.
Neuroprotective Agents
In the context of neurodegenerative diseases, ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives have been investigated for their neuroprotective properties. Specifically, compound 15 was found to protect against neurodegeneration induced by the neurotoxin MPTP. Additionally, it reduced α-synuclein (α-syn) aggregation, a hallmark of Parkinson’s disease . These findings highlight the compound’s potential as a neuroprotective agent.
Antiviral Activity
Certain 1,2,4-triazole derivatives, including those derived from ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, exhibit antiviral activity. Although specific studies on this compound are limited, other related triazole derivatives have demonstrated antiviral effects against viruses such as Newcastle disease virus . Further exploration of its antiviral potential is warranted.
Antioxidant Properties
The title compound, ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, has been tested for its antioxidant ability. It showed 1.5-fold higher antioxidant activity than the control compound butylated hydroxytoluene (BHT) in a Ferric reducing antioxidant power (FRAP) assay . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases.
Scaffold for Novel Compounds
1,2,4-Triazole derivatives, including the compound , serve as valuable scaffolds for designing novel compounds. Researchers have explored their potential in various pharmacological contexts, such as antibacterial, antifungal, antitubercular, and anti-inflammatory activities . These derivatives offer versatility for creating new materials with improved properties.
Insights for Synthetic Organic Chemists
Structural analysis and reactivity insights of 1,2,4-triazole systems, including ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, provide valuable information for synthetic organic chemists. Understanding the compound’s structure and properties aids in designing and developing novel materials .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been found to exhibit a wide range of biological activities, including anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory effects. These activities suggest that the compound may interact with various biological targets.
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with biological targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, resulting in the observed biological effects.
Result of Action
Based on the known activities of 1,2,4-triazole derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, and possibly anticancer effects .
properties
IUPAC Name |
ethyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-2-18-10(17)8-19-12-15-14-11(16(12)13)9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWVHOSZLVUOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
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